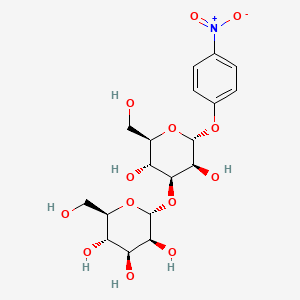

4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Description

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDRWMZFQVCAR-TZXJRDDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetonide Protection for Steric and Electronic Control

Bridging hydroxyl groups at C2 and C3 positions with acetonide protecting groups (e.g., isopropylidene) enhances α-selectivity by restricting conformational flexibility and directing glycosylation to the desired position. For example, treatment of methyl α-D-mannopyranoside with 2,2-dimethoxypropane under acidic conditions yields the 2,3-O-isopropylidene derivative, which serves as a key intermediate.

Table 1: Common Protecting Groups for Mannose Derivatives

| Protecting Group | Position Protected | Role in Glycosylation |

|---|---|---|

| Acetonide | C2, C3 | Enhances α-selectivity via steric hindrance |

| Benzoyl | C6 | Stabilizes intermediate; facilitates purification |

| Trityl | Primary OH | Blocks reactivity at C6 |

Glycosylation Strategies

Trichloroacetimidate Donors for α-Selective Coupling

The mannose donor is typically activated as a trichloroacetimidate to enable efficient glycosylation. For instance, 2,3-O-isopropylidene-4,6-O-benzylidene-α-D-mannopyranosyl trichloroacetimidate is reacted with 4-nitrophenyl α-D-mannopyranoside in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate, 0.1 equiv) at −20°C. This method achieves α-linkage with >90% selectivity by leveraging neighboring group participation from the C2 benzoyl group.

Reaction Conditions:

Phosphoric Acid-Catalyzed Glycosylation

Recent advances employ chiral phosphoric acids (e.g., catalyst 1 in) to promote stereoselective glycosylation. Using a bis-acetonide-protected mannose donor (e.g., 2f in), this method achieves high α-selectivity (α:β = 10:1) under mild, neutral conditions. The catalyst stabilizes the oxocarbenium ion transition state, favoring axial attack by the nucleophile.

Deprotection and Purification

Sequential Deprotection of Acetonide and Benzylidene Groups

After glycosylation, the acetonide and benzylidene groups are removed under controlled acidic conditions:

-

Acetonide cleavage: 80% acetic acid at 25°C for 2 hours.

-

Benzylidene removal: Hydrogenolysis with Pd/C (10 wt%) in methanol at 40 psi H₂.

Table 2: Deprotection Efficiency Under Varied Conditions

| Protecting Group | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonide | 80% Acetic acid | 2 | 95 |

| Benzylidene | Pd/C, H₂ | 12 | 90 |

Chromatographic Purification

The crude product is purified via silica gel chromatography (ethyl acetate:methanol:water = 10:2:1) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Industrial production employs continuous-flow reactors to optimize glycosylation efficiency. Key parameters include:

-

Residence time: 5–10 minutes

-

Temperature control: ±1°C precision

Table 3: Comparative Analysis of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70–85% | 85–92% |

| Reaction Time | 6–12 hours | 10–30 minutes |

| Catalyst Loading | 1.0 mol% | 0.1 mol% |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by alpha-mannosidase, resulting in the release of 4-nitrophenol and mannose.

Oxidation: The nitrophenyl group can undergo oxidation under specific conditions.

Reduction: The nitrophenyl group can be reduced to an amino group.

Common Reagents and Conditions

Hydrolysis: Alpha-mannosidase enzyme, buffered aqueous solution, pH 5-7.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed

Hydrolysis: 4-nitrophenol and mannose.

Oxidation: 4-nitrobenzoic acid derivatives.

Reduction: 4-aminophenyl derivatives.

Scientific Research Applications

Substrate for Enzymatic Reactions

4-Nitrophenyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside serves as a substrate for α-mannosidase enzymes. Its hydrolysis produces 4-nitrophenol, which can be quantitatively measured to assess enzyme activity. This application is critical in studying glycoprotein processing and understanding enzyme kinetics .

Glycobiology Studies

In glycobiology, this compound is used to investigate the roles of carbohydrates in biological systems. Its ability to mimic natural substrates allows researchers to study carbohydrate-binding proteins and their interactions with glycosides. Such studies are essential for understanding cell signaling and recognition processes .

Antiviral and Antimicrobial Research

Research has indicated that compounds similar to 4-Nitrophenyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside exhibit antiviral properties by inhibiting glycoprotein processing in viruses. This makes it a potential candidate for developing antiviral drugs targeting viral glycoproteins .

Case Studies

Mechanism of Action

The compound acts as a substrate for alpha-mannosidase, an enzyme that catalyzes the hydrolysis of the glycosidic bond between the mannopyranosyl units and the nitrophenyl group. The enzyme binds to the substrate, facilitating the cleavage of the glycosidic bond and releasing 4-nitrophenol and mannose. This reaction is crucial for studying the enzyme’s activity and inhibition mechanisms.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Flexibility: The 3-O linkage in nitrophenyl mannopyranosides mimics natural N-linked glycans, making it a critical tool for studying host-pathogen interactions .

- Enzyme Inhibition: Acetylated derivatives (e.g., CAS 1041195-59-8) act as competitive inhibitors of α-mannosidases, with IC₅₀ values in the nanomolar range .

- Synthetic Challenges : Regioselective glycosylation (e.g., 3-O vs. 6-O) requires precise protecting group strategies, as seen in and .

Biological Activity

4-Nitrophenyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, commonly referred to as 4-NP Man, is a synthetic disaccharide compound that serves as a substrate for studying the biological activity of α-mannosidases. These enzymes are crucial for the hydrolysis of glycosidic bonds in mannose-containing carbohydrates, playing significant roles in various biological processes including protein glycosylation and pathogen recognition.

Chemical Structure and Properties

- Molecular Formula : C18H25NO13

- Molecular Weight : 463.39 g/mol

- CAS Number : 93979-06-7

- IUPAC Name : (2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

The compound features a chromogenic nitrophenyl group that allows for colorimetric measurement of enzyme activity through the release of 4-nitrophenol upon hydrolysis by α-mannosidases.

The primary reaction involving 4-NP Man is its hydrolysis by α-mannosidases:

This reaction results in a measurable yellow color change, which can be quantified using spectrophotometry. This property makes it an invaluable tool in glycobiology research.

Enzyme Activity Measurement

4-NP Man is widely used to quantify α-mannosidase activity in various biological samples. It allows researchers to assess enzyme kinetics and specificity, providing insights into the role of these enzymes in cellular processes.

Protein-Carbohydrate Interactions

The compound can also be utilized as a ligand to study protein-carbohydrate interactions. By immobilizing 4-NP Man on solid supports, researchers can investigate binding affinities and specificities of different α-mannosidases. This knowledge is critical for understanding enzyme mechanisms and developing carbohydrate-based inhibitors for therapeutic applications.

Case Studies

-

Kinetic Characterization :

A study characterized the kinetic parameters of α-mannosidases using 4-NP Man as a substrate. The findings indicated that variations in substrate concentration significantly affected enzyme activity, highlighting the importance of substrate availability in enzymatic reactions. -

Therapeutic Potential :

Research has explored the potential of mannose-based antagonists derived from compounds like 4-NP Man in inhibiting bacterial adhesion. These studies demonstrated that such antagonists could effectively block the adhesion of pathogens without exerting bactericidal effects, suggesting their use in therapeutic strategies against infections . -

Glycobiology Insights :

Investigations into the role of α-mannosidases in glycoprotein processing have utilized 4-NP Man to elucidate how these enzymes contribute to glycosylation patterns that affect protein function and stability .

Data Table: Summary of Research Findings

Q & A

Q. What are the key synthetic strategies for synthesizing 4-nitrophenyl mannopyranoside derivatives, and how is structural confirmation achieved?

Answer: The synthesis typically involves regioselective glycosylation using protected mannose donors. For example:

- Stepwise protection : Protecting hydroxyl groups with benzyl (Bn) or acetyl (Ac) groups ensures regioselectivity. For instance, benzylidene protection at the 4,6-O-positions is common .

- Glycosylation : Activation with agents like BuSnO or NIS/AgOTf facilitates coupling of the mannopyranosyl donor to the 3-O-position of the acceptor .

- Deprotection : Final hydrogenolysis (e.g., Pd(OH)/H) removes protecting groups .

Structural confirmation relies on:

Q. How is 4-nitrophenyl mannopyranoside utilized as a substrate in enzyme activity assays?

Answer: This compound serves as a chromogenic substrate for α-mannosidases and related enzymes. Methodological steps include:

- Kinetic assays : Hydrolysis releases 4-nitrophenol, detectable at 405 nm. Initial rates are measured under controlled pH/temperature .

- Optimization : Substrate concentration (typically 1–5 mM) and enzyme purity are critical to avoid interference from endogenous phosphatases .

- Data interpretation : Activity is quantified using extinction coefficients (e.g., ε = 18,000 Mcm for 4-nitrophenol at pH 10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during glycosylation of mannopyranosides?

Answer: Discrepancies arise from competing reaction pathways. Strategies include:

- Protecting group tuning : Bulky groups (e.g., trityl) at non-reactive sites direct coupling to the 3-O-position. highlights benzylidene protection for 4,6-O-blocking .

- Catalyst optimization : AgOTf or BF-EtO enhances selectivity by stabilizing oxocarbenium intermediates .

- Computational modeling : DFT calculations predict transition-state energies to rationalize selectivity trends .

Q. What methodologies are used to analyze carbohydrate-protein interactions involving this compound?

Answer: Advanced approaches include:

- Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., ConA) and measure binding affinity (K) to mannopyranoside derivatives .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for glycan recognition .

- X-ray crystallography : Resolve 3D structures of enzyme-substrate complexes (e.g., α-mannosidase active sites) to identify key hydrogen bonds .

Q. How can structural analogs of this compound be designed to study glycan-mediated biological processes?

Answer: Rational design involves:

- Functional group substitution : Replace the 4-nitrophenyl group with fluorogenic tags (e.g., 4-methylumbelliferyl) for live-cell imaging .

- Linkage variation : Synthesize 1→2, 1→4, or branched analogs to probe enzyme specificity (e.g., α-1,3-mannosidases vs. α-1,6-mannosidases) .

- Isotopic labeling : Incorporate at C-6 for tracking metabolic incorporation via NMR .

Q. What are the challenges in interpreting NMR data for mannopyranoside derivatives, and how are they addressed?

Answer: Key challenges :

- Signal overlap in crowded regions (e.g., δ 3.5–4.5 ppm for ring protons).

- Anomeric configuration ambiguity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.